tert-Butyl (5-(hydroxymethyl)pyrazin-2-yl)carbamate
Overview
Description
tert-Butyl (5-(hydroxymethyl)pyrazin-2-yl)carbamate: is an organic compound with the molecular formula C11H16N2O3.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-(hydroxymethyl)pyrazin-2-yl)carbamate typically involves the reaction of 5-(hydroxymethyl)pyrazine-2-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere at low temperatures to prevent decomposition .
Industrial Production Methods: the synthesis generally follows similar principles as laboratory-scale preparation, with optimizations for larger-scale reactions, such as continuous flow processes and the use of more efficient catalysts .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (5-(hydroxymethyl)pyrazin-2-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of dihydropyrazine derivatives.
Substitution: Formation of various substituted pyrazine derivatives.
Scientific Research Applications
tert-Butyl (5-(hydroxymethyl)pyrazin-2-yl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of tert-Butyl (5-(hydroxymethyl)pyrazin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and biochemical processes .
Comparison with Similar Compounds
- tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate
- tert-Butyl (5-(hydroxymethyl)thiazol-2-yl)carbamate
- tert-Butyl (5-(hydroxymethyl)imidazol-2-yl)carbamate
Comparison: tert-Butyl (5-(hydroxymethyl)pyrazin-2-yl)carbamate is unique due to its pyrazine ring, which imparts distinct electronic and steric properties compared to similar compounds with pyridine, thiazole, or imidazole rings. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity .
Properties
IUPAC Name |
tert-butyl N-[5-(hydroxymethyl)pyrazin-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c1-10(2,3)16-9(15)13-8-5-11-7(6-14)4-12-8/h4-5,14H,6H2,1-3H3,(H,12,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLZKMTFRXYTMGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(N=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40657017 | |
Record name | tert-Butyl [5-(hydroxymethyl)pyrazin-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40657017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874476-55-8 | |
Record name | tert-Butyl [5-(hydroxymethyl)pyrazin-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40657017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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